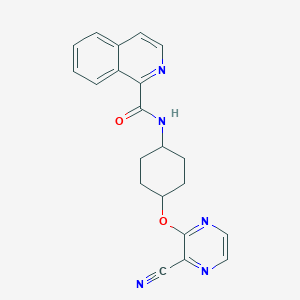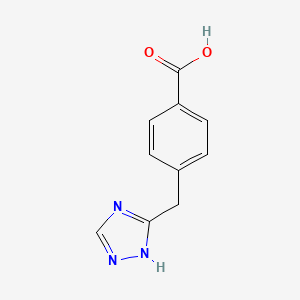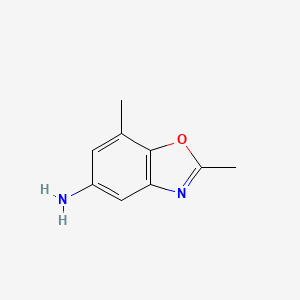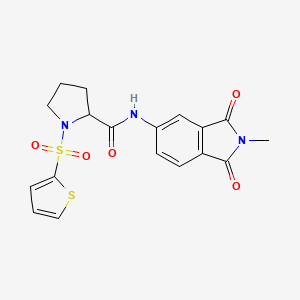
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been extensively studied for its potential use in cancer immunotherapy.
Wirkmechanismus
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide blocks the adenosine A2A receptor, which is known to suppress the immune response in the tumor microenvironment. By blocking this receptor, this compound can enhance the immune response and increase the effectiveness of cancer immunotherapy. This mechanism of action has been extensively studied in preclinical models and has shown promising results.
Biochemical and Physiological Effects:
This compound has been shown to enhance the anti-tumor activity of T cells by blocking the adenosine A2A receptor. This results in increased cytokine production, enhanced T cell proliferation, and increased cytotoxic activity. This compound has also been shown to reduce the number of regulatory T cells in the tumor microenvironment, which further enhances the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing. It also has limited solubility, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for the study of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide. One area of research is the development of more potent and selective inhibitors of the adenosine A2A receptor. Another area of research is the combination of this compound with other immunotherapies, such as checkpoint inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets the adenosine A2A receptor and has shown promising results for its potential use in cancer immunotherapy. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in cancer immunotherapy.
Synthesemethoden
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide involves the reaction between 3-cyanopyrazin-2-yl chloroformate and (1r,4r)-4-aminocyclohexane-1-carboxylic acid, followed by the reaction with isoquinoline-1-carboxylic acid. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide has been extensively studied for its potential use in cancer immunotherapy. It has been shown to enhance the anti-tumor activity of T cells by blocking the adenosine A2A receptor. This receptor is known to suppress the immune response in the tumor microenvironment. By blocking this receptor, this compound can enhance the immune response and increase the effectiveness of cancer immunotherapy.
Eigenschaften
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-13-18-21(25-12-11-23-18)28-16-7-5-15(6-8-16)26-20(27)19-17-4-2-1-3-14(17)9-10-24-19/h1-4,9-12,15-16H,5-8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRKMRLMYRXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2945740.png)
![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)

![2-[Isobutyryl(methyl)amino]acetic acid](/img/structure/B2945748.png)




![8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2945755.png)
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)
![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2945757.png)

![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one](/img/structure/B2945762.png)